[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-
Overview
Description
“[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-” is a compound that belongs to the class of triazoloquinoxalines . Triazoloquinoxalines are relevant structural templates in both natural and synthetic biologically active compounds . They have been explored for their potential as antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazoloquinoxaline-1-amine with different amines and triazole-2-thiol . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been reported .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- primarily involve its synthesis. The new compounds were synthesized via aromatic nucleophilic substitution .Scientific Research Applications
Detection and Monitoring
- Biomonitoring of Heterocyclic Aromatic Amines : Heterocyclic aromatic amines, similar in structure to the specified compound, have been detected in human urine, highlighting the human exposure to these compounds through dietary intake. A study developed a biomonitoring procedure for the analysis and quantification of these amines in human urine, indicating their presence as a result of ingesting cooked meats containing known amounts of such compounds (Stillwell et al., 1999).
Pathophysiological Implications
- Carcinogenic Potential : Research indicates that heterocyclic amines are present in the plasma of patients with certain medical conditions, suggesting that these compounds might have carcinogenic potential. Their presence in dialysis fluid and plasma of patients with uremia just before induction of hemodialysis treatment points towards a significant exposure level in specific patient populations, which could contribute to the disease pathology (Yanagisawa et al., 1986).
Pharmacokinetics and Metabolism
- Metabolic Studies of Related Compounds : Studies on quinoline carboxylic acids (a class closely related to the specified chemical) have focused on their pharmacokinetics, including absorption, metabolism, and excretion. For instance, the absolute bioavailability of ciprofloxacin, a quinoline carboxylic acid, was evaluated, providing insights into its rapid absorption and bioavailability in humans (Drusano et al., 1986).
Therapeutic Applications and Effects
- Immunomodulatory Effects : Research on quinoline-3-carboxamide derivatives, such as linomide, has shown promising results in the treatment of secondary progressive multiple sclerosis and Type I juvenile diabetes, demonstrating the potential immunomodulatory effects of these compounds. Studies indicate that linomide can inhibit the progression of secondary progressive MS and reduce insulin needs in patients with recent onset Type I diabetes, suggesting a beneficial role in autoimmune diseases (Karussis et al., 1996), (Coutant et al., 1998).
Future Directions
The triazoloquinoxaline scaffold is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially eco-friendly synthetic protocols . Further optimization of the retrieved hit compounds for antimicrobial activity is also suggested .
Mechanism of Action
Target of Action
The primary target of 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is DNA . The compound is known to intercalate DNA, a process where it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and influence cellular processes .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can lead to changes in the DNA structure and disrupt the normal functioning of the DNA .
Biochemical Pathways
It is known that dna intercalation can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s ability to intercalate dna suggests that it may be able to penetrate cell membranes and reach its target
Result of Action
The result of the compound’s action is disruption of normal cellular processes due to its interaction with DNA . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound has shown anti-proliferative effects in various cell lines, including HepG2, HCT-116, and MCF-7 cells .
Action Environment
The action of 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules in the environment can potentially interact with the compound and affect its action
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including adenosine receptors, which are pivotal in regulating numerous physiological processes. The compound acts as an antagonist to the adenosine A3 receptor, inhibiting its activity and thereby modulating inflammatory responses and cell proliferation . Additionally, it has been shown to interact with DNA, potentially leading to the inhibition of DNA synthesis and cell division .
Cellular Effects
The effects of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- on cellular processes are profound. It influences cell signaling pathways, particularly those involving adenosine receptors, which play a role in inflammation and immune responses. The compound has been observed to alter gene expression, leading to changes in cellular metabolism and function. For instance, its interaction with adenosine receptors can result in the downregulation of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- exerts its effects through several mechanisms. It binds to the adenosine A3 receptor, acting as an antagonist and preventing the receptor’s activation by endogenous ligands. This inhibition can lead to reduced inflammatory responses and decreased cell proliferation . Additionally, the compound’s interaction with DNA suggests a mechanism of action involving the inhibition of DNA synthesis, which could be beneficial in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- have been observed to change over timeIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and reduced inflammatory responses
Dosage Effects in Animal Models
The effects of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and inhibit tumor growth without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active metabolites that may contribute to its pharmacological effects . Additionally, its interaction with adenosine receptors suggests potential effects on metabolic flux and metabolite levels, particularly in pathways related to inflammation and cell proliferation .
Transport and Distribution
The transport and distribution of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its interaction with transporters such as P-glycoprotein may influence its distribution and bioavailability, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression . Additionally, its presence in the cytoplasm suggests potential interactions with cytoplasmic proteins and enzymes, further contributing to its diverse biological effects
Properties
IUPAC Name |
4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4H,(H,11,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSGNONSJATCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC(=NN23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437551 | |
Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150454-82-3 | |
Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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